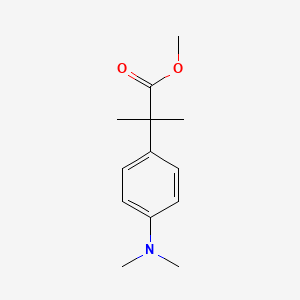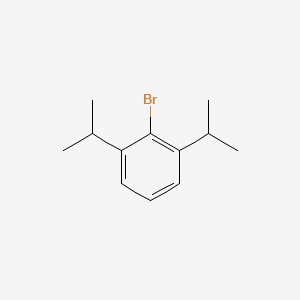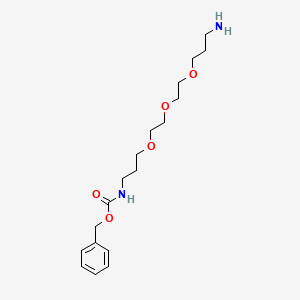
7H-purin-8-amine
Overview
Description
7H-purin-8-amine, also known as 8-aminopurine, is a derivative of purine, a heterocyclic aromatic organic compound. Purines are essential components of nucleic acids, such as DNA and RNA, and play a crucial role in various biological processes. The structure of this compound consists of a fused pyrimidine and imidazole ring system, which is characteristic of purine derivatives .
Mechanism of Action
Target of Action
Purines, which include 7h-purin-8-amine, are known to interact with specific receptors, including channel-linked and g-protein coupled receptors for atp, and exclusively g-coupled receptors for adenosine . These receptors play a crucial role in cell signaling pathways .
Mode of Action
The mode of action of this compound involves its interaction with these receptors. The compound’s structural and chemical characteristics allow it to act as a ligand for these receptors . The signaling mechanism of these receptors often involves intracellular calcium mobilization via the Gq protein .
Biochemical Pathways
This compound, as a purine, is involved in various biochemical pathways. Purines function as metabolic intermediates in different cell functions and as messengers in signaling pathways throughout cellular communication . They regulate cell metabolism and immune response in tumor progression, depending on the receptor types involved in these signals .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with its targets and the subsequent changes in the biochemical pathways. Purines, including this compound, have antioxidant and anti-inflammatory properties and participate in cell energy homeostasis . When these molecules present a homeostatic imbalance, the stability and survival of the cellular systems can become compromised .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of water molecules and pH are relevant in the process of tautomeric transitions of purines . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7H-purin-8-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2,4-diamino-6-hydroxypyrimidine with formamide under high-temperature conditions to yield this compound . Another approach involves the use of 2-chloro-9-(2,4-dimethoxybenzyl)-7-methyl-7,9-dihydro-8H-purin-8-one as a starting material, which is then subjected to various reaction conditions to obtain the desired compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the cyclization and purification steps .
Chemical Reactions Analysis
Types of Reactions: 7H-purin-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 8-oxopurine derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Substitution: The amino group at the 8-position can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products:
Oxidation: 8-oxopurine derivatives.
Reduction: Dihydro-7H-purin-8-amine derivatives.
Substitution: Various substituted purine derivatives depending on the electrophile used.
Scientific Research Applications
7H-purin-8-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various purine derivatives and nucleoside analogs.
Biology: The compound is studied for its role in DNA and RNA synthesis and repair mechanisms.
Medicine: this compound derivatives are explored for their potential as antiviral and anticancer agents.
Industry: It is used in the production of pharmaceuticals and agrochemicals .
Comparison with Similar Compounds
Adenine: Another purine derivative with an amino group at the 6-position.
Guanine: A purine derivative with an amino group at the 2-position and a keto group at the 6-position.
Hypoxanthine: A purine derivative with a keto group at the 6-position.
Comparison: 7H-purin-8-amine is unique due to its amino group at the 8-position, which distinguishes it from other purine derivatives like adenine and guanine. This unique positioning of the amino group influences its chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
7H-purin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5/c6-5-9-3-1-7-2-8-4(3)10-5/h1-2H,(H3,6,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKZRFGGARFKJOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC=N1)N=C(N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10479324 | |
| Record name | 7H-purin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10479324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20296-09-7 | |
| Record name | 7H-purin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10479324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


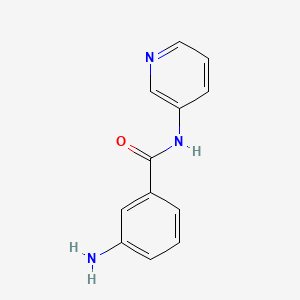
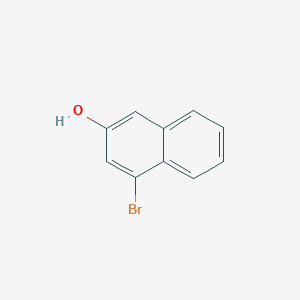
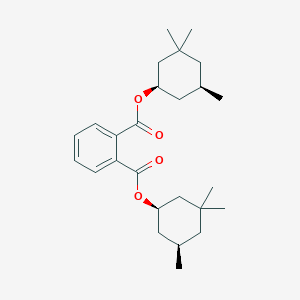

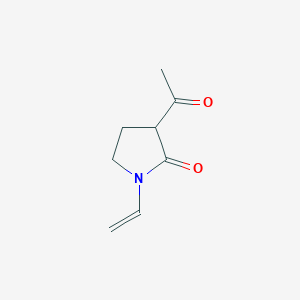
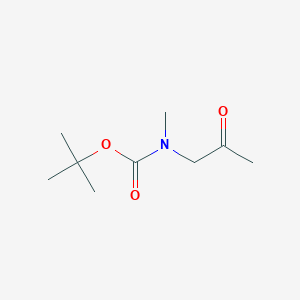
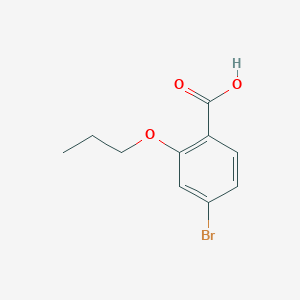
![Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid](/img/structure/B1280815.png)

